molecular formula C11H16N2O3 B184907 1-methoxy-N-(4-nitrobenzyl)propan-2-amine CAS No. 444907-60-2

1-methoxy-N-(4-nitrobenzyl)propan-2-amine

Cat. No.: B184907
CAS No.: 444907-60-2
M. Wt: 224.26 g/mol
InChI Key: SJNSLXDMVRQGGZ-UHFFFAOYSA-N
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Description

1-methoxy-N-(4-nitrobenzyl)propan-2-amine is an organic compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol. This compound is characterized by the presence of a methoxy group, a nitrobenzyl group, and a propan-2-amine backbone. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-N-(4-nitrobenzyl)propan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzyl chloride and 1-methoxypropan-2-amine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.

    Catalysts: A base, such as triethylamine, is added to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-nitrobenzyl chloride is added dropwise to a solution of 1-methoxypropan-2-amine in dichloromethane, followed by the addition of triethylamine. The reaction mixture is stirred at room temperature for several hours.

    Purification: The product is purified by column chromatography using a suitable eluent, such as a mixture of hexane and ethyl acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Automated Systems: Automated systems control the addition of reactants, temperature, and reaction time to ensure consistency and efficiency.

    Purification: Industrial purification methods may include distillation, crystallization, and advanced chromatographic techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-N-(4-nitrobenzyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro compounds.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or nitrobenzyl groups, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products

    Oxidation Products: Nitro compounds with higher oxidation states.

    Reduction Products: Amino derivatives of the original compound.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-methoxy-N-(4-nitrobenzyl)propan-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methoxy-N-(4-nitrobenzyl)propan-2-amine involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways: It can modulate biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

1-methoxy-N-(4-nitrobenzyl)propan-2-amine can be compared with similar compounds to highlight its uniqueness:

  • Similar Compounds

    • 1-methoxy-N-(4-aminobenzyl)propan-2-amine
    • 1-methoxy-N-(4-chlorobenzyl)propan-2-amine
    • 1-methoxy-N-(4-methylbenzyl)propan-2-amine
  • Uniqueness: : The presence of the nitro group in this compound imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

1-methoxy-N-[(4-nitrophenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-9(8-16-2)12-7-10-3-5-11(6-4-10)13(14)15/h3-6,9,12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNSLXDMVRQGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397691
Record name 1-methoxy-N-(4-nitrobenzyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444907-60-2
Record name 1-methoxy-N-(4-nitrobenzyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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